molecular formula C18H17N3O B10922955 (2E)-3-(1-ethyl-1H-pyrazol-3-yl)-1-[4-(1H-pyrrol-1-yl)phenyl]prop-2-en-1-one

(2E)-3-(1-ethyl-1H-pyrazol-3-yl)-1-[4-(1H-pyrrol-1-yl)phenyl]prop-2-en-1-one

Cat. No.: B10922955
M. Wt: 291.3 g/mol
InChI Key: NFIWDXYGLUSROR-JXMROGBWSA-N
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Description

(2E)-3-(1-ethyl-1H-pyrazol-3-yl)-1-[4-(1H-pyrrol-1-yl)phenyl]prop-2-en-1-one: is a synthetic organic compound that features a conjugated system with a pyrazole and pyrrole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(1-ethyl-1H-pyrazol-3-yl)-1-[4-(1H-pyrrol-1-yl)phenyl]prop-2-en-1-one typically involves the condensation of 1-ethyl-1H-pyrazole-3-carbaldehyde with 4-(1H-pyrrol-1-yl)acetophenone under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like ethanol or methanol. The reaction mixture is refluxed for several hours to ensure complete conversion to the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and pyrrole rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed on the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.

Major Products:

    Oxidation: Oxidized derivatives of the pyrazole and pyrrole rings.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules with potential biological activity.

Biology and Medicine: Research has explored the compound’s potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

Industry: In materials science, the compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism by which (2E)-3-(1-ethyl-1H-pyrazol-3-yl)-1-[4-(1H-pyrrol-1-yl)phenyl]prop-2-en-1-one exerts its effects is largely dependent on its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzyme active sites or receptor binding pockets, thereby modulating their activity. The conjugated system allows for potential interactions with various biological macromolecules through π-π stacking and hydrogen bonding.

Comparison with Similar Compounds

Uniqueness: The presence of both pyrazole and pyrrole rings in (2E)-3-(1-ethyl-1H-pyrazol-3-yl)-1-[4-(1H-pyrrol-1-yl)phenyl]prop-2-en-1-one provides a unique electronic structure that can be exploited for specific interactions in biological systems and materials applications. The combination of these heterocycles is less common compared to other similar compounds, making it a valuable scaffold for further research and development.

Properties

Molecular Formula

C18H17N3O

Molecular Weight

291.3 g/mol

IUPAC Name

(E)-3-(1-ethylpyrazol-3-yl)-1-(4-pyrrol-1-ylphenyl)prop-2-en-1-one

InChI

InChI=1S/C18H17N3O/c1-2-21-14-11-16(19-21)7-10-18(22)15-5-8-17(9-6-15)20-12-3-4-13-20/h3-14H,2H2,1H3/b10-7+

InChI Key

NFIWDXYGLUSROR-JXMROGBWSA-N

Isomeric SMILES

CCN1C=CC(=N1)/C=C/C(=O)C2=CC=C(C=C2)N3C=CC=C3

Canonical SMILES

CCN1C=CC(=N1)C=CC(=O)C2=CC=C(C=C2)N3C=CC=C3

Origin of Product

United States

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